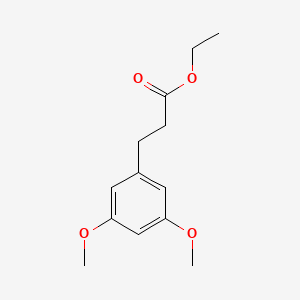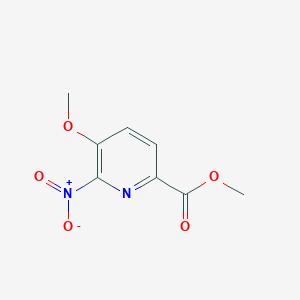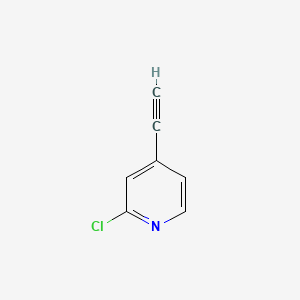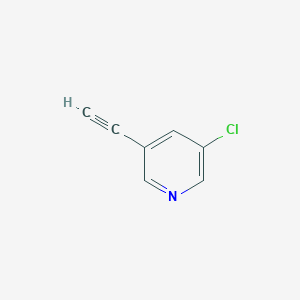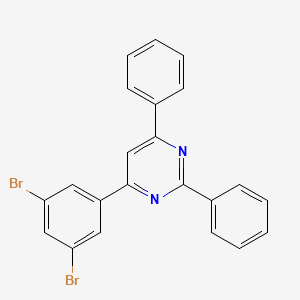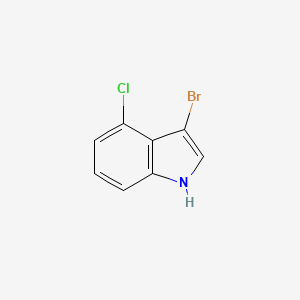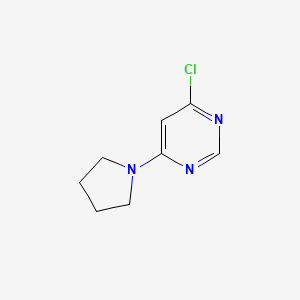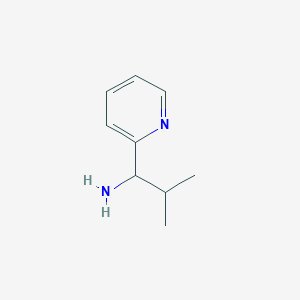
2-Methyl-1-(2-pyridyl)-1-propylamine
Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may also include yield, purity, and optimization of the synthesis process .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR, IR spectroscopy, etc., to determine the molecular structure .Chemical Reactions Analysis
This would involve detailing the chemical reactions the compound can undergo, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
This would include properties like melting point, boiling point, solubility, density, molar mass, etc .Scientific Research Applications
Organic Synthesis and Catalysis
- The compound "2-Methyl-1-(2-pyridyl)-1-propylamine" and its derivatives are involved in the synthesis of complex molecules and materials. For instance, a study demonstrated the use of n-propylamine in the preparation of 5-propylimino-pyrrolidin-2-ones, highlighting a method for functional rearrangement involving eliminations, substitutions, and double bond shifts (Danieli et al., 2004). Similarly, the synthesis of functionalized 2-aminohydropyridines and 2-pyridinones via domino reactions showcases the versatility of pyridyl and propylamine derivatives in organic synthesis (Sun et al., 2011).
Materials Science
- In materials science, pyridylamine derivatives have been employed in the development of novel materials with specific properties. For example, a novel fluorescent poly(pyridine-imide) acid chemosensor was created using a diamine containing heterocyclic pyridine, showcasing its potential as an "off–on" fluorescent switcher for acids (Wang et al., 2008). This illustrates the compound's application in developing responsive materials for chemical sensing.
Catalysis
- Pyridylamine derivatives also play a crucial role in catalysis. For instance, a molybdenum(VI) complex derived from 2-pyridylamino ligands demonstrated the capability to catalyze hydrogen evolution from acetic acid or water, showing potential in energy conversion and storage applications (Cao et al., 2014).
Bioorganic Chemistry
- In bioorganic chemistry, the interaction of pyridylamine derivatives with biological molecules has been explored. For example, the unexpected isomeric equilibrium in pyridoxamine Schiff bases, a vitamin B6 derivative, underscores the complexity of reactions involving pyridylamine derivatives in biological contexts (Adrover et al., 2009).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyridinones, have been known to serve as hydrogen bond donors and acceptors . They have wide applications in fragment-based drug design, biomolecular mimetics, and kinase hinge-binding motifs .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through hydrogen bonding . This interaction could lead to changes in the targets, potentially affecting their function .
Biochemical Pathways
Molecules containing similar structures, such as thiazole ring, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Pharmacokinetics
Compounds with similar structures, such as pyridinones, are known to cross the cell membrane easily and increase the water solubility of molecules . These properties could potentially impact the bioavailability of 2-Methyl-1-(2-pyridyl)-1-propylamine.
Result of Action
Most pyridinone derivatives exhibit various biological activities ranging from antitumor, antimicrobial, anti-inflammatory, and anticoagulant to cardiotonic effects . It is possible that 2-Methyl-1-(2-pyridyl)-1-propylamine may have similar effects.
Action Environment
It is known that the physicochemical properties of similar compounds, such as pyridinones, can be manipulated by adjustment of polarity, lipophilicity, and hydrogen bonding . These adjustments could potentially influence the action of 2-Methyl-1-(2-pyridyl)-1-propylamine in different environments.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-1-pyridin-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(2)9(10)8-5-3-4-6-11-8/h3-7,9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKQDUXKROXADZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625588 | |
| Record name | 2-Methyl-1-(pyridin-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58088-72-5 | |
| Record name | 2-Methyl-1-(pyridin-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




